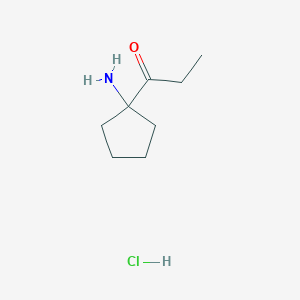

1-(1-Aminocyclopentyl)propan-1-onehydrochloride

Description

1-(1-Aminocyclopentyl)propan-1-one hydrochloride is a synthetic organic compound featuring a cyclopentylamine moiety attached to a propan-1-one backbone, with a hydrochloride salt formation.

Properties

IUPAC Name |

1-(1-aminocyclopentyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOJUAIZZXQXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopentyl)propan-1-onehydrochloride typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The process may include steps such as:

Formation of the intermediate: Cyclopentanone is reacted with a suitable amine to form an intermediate compound.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.

Purification steps: Such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopentyl)propan-1-onehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-(1-Aminocyclopentyl)propan-1-onehydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)propan-1-onehydrochloride involves its interaction with specific molecular targets. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and leading to biological effects.

Pathways involved: The exact pathways depend on the specific application and target, but may include metabolic or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other hydrochlorides, cathinones, and cyclopropane/cyclopentane derivatives (Table 1). Key structural differences include:

- Cyclopentyl vs. Cyclopropane Rings: Cyclopentyl groups (as in the target compound) offer greater conformational flexibility compared to strained cyclopropane rings (e.g., 1-Aminocyclopropane-1-carboxylic acid, ), which may influence binding affinity and metabolic stability .

- Ketone Position: Propan-1-one derivatives (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride, ) differ from propan-2-one analogs (e.g., 1-Amino-1-phenylpropan-2-one hydrochloride, ) in electronic distribution and steric hindrance, affecting receptor interactions .

- Substituent Effects: Halogenated derivatives (e.g., 4-Fluoromethcathinone hydrochloride, ) exhibit enhanced lipophilicity and CNS penetration compared to non-halogenated analogs .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Substituents |

|---|---|---|---|---|

| 1-(1-Aminocyclopentyl)propan-1-one HCl | C₈H₁₆ClNO | 193.67* | Cyclopentylamine, ketone | None |

| 1-Phenyl-3-pyrrolidinopropan-1-one HCl | C₁₃H₁₇ClNO | 239.8 | Phenyl, pyrrolidine, ketone | Phenyl, pyrrolidine |

| 4-Fluoromethcathinone HCl (4-FMC) | C₁₀H₁₁ClFNO | 217.67 | Fluorophenyl, methylamine, ketone | 4-Fluorophenyl |

| 2-Amino-1-(3-chlorophenyl)propan-1-one HCl | C₉H₁₁Cl₂NO | 234.10 | Chlorophenyl, amine, ketone | 3-Chlorophenyl |

| 1-Aminocyclopropane-1-carboxylic acid | C₄H₇NO₂ | 101.11 | Cyclopropane, carboxylic acid | None |

*Calculated based on formula C₈H₁₆ClNO.

Biological Activity

1-(1-Aminocyclopentyl)propan-1-onehydrochloride, with the molecular formula CHNO·HCl, is a compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with this compound.

This compound can be synthesized through a series of chemical reactions involving cyclopentanone and appropriate amines. The process typically includes:

- Formation of Intermediate: Cyclopentanone is reacted with an amine to form an intermediate.

- Reduction: The intermediate is reduced using sodium borohydride.

- Hydrochloride Formation: Hydrochloric acid is added to yield the hydrochloride salt.

This compound's unique structure, featuring a cyclopentyl ring, contributes to its distinct biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:

- Binding to Enzymes or Receptors: This binding modulates enzyme activity or receptor signaling pathways, potentially leading to various biological effects.

- Influence on Metabolic Pathways: Depending on the target, it may affect metabolic or signaling pathways, which can have therapeutic implications.

Biological Activity and Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, inhibiting the growth of certain bacteria.

- Neuropharmacological Effects: There is ongoing research into its potential as a neuropharmacological agent, possibly affecting neurotransmitter systems .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study 1: A study focusing on its antimicrobial properties demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections.

- Case Study 2: Research investigating its effects on neurotransmitter systems revealed alterations in serotonin levels in animal models, suggesting possible applications in mood disorder treatments.

Comparative Analysis

When compared to similar compounds such as 1-(1-Aminocyclohexyl)propan-1-onehydrochloride and 1-(1-Aminocyclobutyl)propan-1-onehydrochloride, this compound shows distinct reactivity patterns due to its unique cyclopentyl structure. This difference can impact its binding affinity and subsequent biological effects .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| This compound | Cyclopentyl ring | Antimicrobial, neuropharmacological |

| 1-(1-Aminocyclohexyl)propan-1-onehydrochloride | Cyclohexyl ring | Similar applications but varied efficacy |

| 1-(1-Aminocyclobutyl)propan-1-onehydrochloride | Cyclobutyl ring | Distinct chemical properties and activities |

Q & A

Q. What are the recommended safety protocols for handling 1-(1-Aminocyclopentyl)propan-1-one hydrochloride in laboratory settings?

- Methodological Answer : Researchers should adhere to safety guidelines outlined in safety data sheets (SDS), including working in well-ventilated areas, using personal protective equipment (PPE) such as gloves and goggles, and avoiding inhalation or skin contact. Emergency measures for accidental exposure (e.g., rinsing eyes with water for 15 minutes) align with regulatory standards . Storage should follow inert atmosphere recommendations to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, H and C NMR can confirm the cyclopentylamine and ketone moieties, while IR identifies functional groups like the carbonyl (C=O) stretch (~1700 cm). Discrepancies between calculated and observed spectra should be resolved by cross-referencing with structurally similar compounds .

Q. What synthetic routes are commonly employed to produce 1-(1-Aminocyclopentyl)propan-1-one hydrochloride?

- Methodological Answer : A one-step synthesis via nucleophilic substitution or reductive amination is typical. For instance, reacting cyclopentylamine with a propanone derivative in the presence of HCl yields the hydrochloride salt. Optimization involves adjusting reaction temperature (e.g., 25–80°C) and stoichiometric ratios to enhance purity (>95%) .

Advanced Research Questions

Q. How can conflicting data in crystallographic refinement (e.g., SHELXL outputs) be resolved during structural analysis?

- Methodological Answer : Discrepancies in X-ray diffraction data may arise from disordered atoms or thermal motion. Using SHELXL’s latest features (e.g., ISOR and DELU restraints) improves refinement by constraining anisotropic displacement parameters. Validation tools like PLATON should verify hydrogen bonding and torsional angles .

Q. What strategies optimize the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies are key. Modifying the cyclopentyl group’s steric bulk or introducing electron-withdrawing substituents (e.g., trifluoromethyl) can enhance binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with target enzymes, guiding synthetic modifications .

Q. How do reaction conditions influence the formation of byproducts during synthesis?

- Methodological Answer : Byproducts like amine oxides or dimerized species arise from oxidation or excess reagent use. Monitoring via thin-layer chromatography (TLC) or HPLC at intermediate stages identifies impurities. For example, reducing reaction time or using inert atmospheres minimizes oxidation .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed purity in HPLC analyses?

- Methodological Answer : Calibrate HPLC systems with reference standards and validate column efficiency (e.g., USP plate count >2000). If observed purity is lower than theoretical (e.g., 64.94% vs. 65.27%), consider factors like incomplete reaction quenching or column degradation. Replicate analyses under controlled conditions (e.g., 25°C, pH 7) improve reliability .

Comparative Studies

Q. How does the reactivity of 1-(1-Aminocyclopentyl)propan-1-one hydrochloride compare to its cyclopropane analogs?

- Methodological Answer : Cyclopropane analogs (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) exhibit higher ring strain, increasing susceptibility to ring-opening reactions. In contrast, the cyclopentyl group’s conformational flexibility enhances stability in nucleophilic substitutions. Comparative kinetic studies (e.g., measurements) quantify these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.